(E)-1-bromo-2-fluoroethene
Description
Research Context of Halogenated Alkenes
Halogenated alkenes are a class of organic compounds that feature at least one halogen atom bonded to one of the carbon atoms of a carbon-carbon double bond. These compounds are of significant interest in organic chemistry due to the profound influence of the halogen substituent(s) on the electronic properties and reactivity of the alkene. The addition of halogens to alkenes is a classic and fundamental reaction, often proceeding via an electrophilic addition mechanism. nih.govfiveable.me This process typically involves the formation of a cyclic halonium ion intermediate, which subsequently undergoes nucleophilic attack to yield a dihalogenated product, often with a specific anti-addition stereochemistry. nih.govmasterorganicchemistry.com
The presence of electron-withdrawing groups, such as fluorine, on the double bond can render the alkene electron-deficient. acs.org This modification alters its reactivity towards electrophiles and can favor free-radical pathways over ionic ones. acs.org The unique interplay of inductive and resonance effects of different halogen substituents provides a rich platform for studying reaction mechanisms, stereochemistry, and the synthesis of complex molecules. nih.gov Consequently, halogenated alkenes serve as versatile building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scholarly Relevance of (E)-1-bromo-2-fluoroethene in Contemporary Organic Chemistry Research
This compound, a member of the halogenated alkene family, holds particular scholarly relevance due to its unique substitution pattern. With both a bromine and a fluorine atom attached to the ethene backbone in a trans configuration, the molecule presents a fascinating case for studying the competing electronic effects of different halogens on a π-system. Its molecular formula is C₂H₂BrF and it has a molecular weight of approximately 124.94 g/mol . chembk.comnih.gov
This compound is a valuable substrate for mechanistic studies and a precursor in organic synthesis. Research has been conducted on its microwave spectrum to determine precise structural parameters and to evaluate the electronic properties of its carbon-bromine bond. researchgate.net Such spectroscopic studies provide fundamental data on bond lengths, bond angles, and quadrupole coupling constants, which are essential for theoretical and computational chemistry models. The distinct stereochemistry of the (E)-isomer, compared to its (Z)-counterpart, influences its physical properties and reactivity, making it a target for stereoselective synthesis and a tool for creating stereochemically defined products.
Overarching Research Questions and Objectives Pertaining to this compound
The study of this compound is driven by several key research questions that aim to exploit its unique chemical nature. A primary objective is the development of efficient and highly stereoselective synthetic routes to obtain the (E)-isomer exclusively, as the separation of (E) and (Z) isomers can be challenging. guidechem.com
Further research questions focus on its reactivity profile. For instance, how does the presence of both fluorine and bromine influence the regioselectivity and stereoselectivity of addition, substitution, and elimination reactions at the double bond? Researchers aim to understand how this specific halogen arrangement directs the outcomes of reactions such as cross-coupling, polymerization, and cycloadditions.
A significant objective is to utilize this compound as a building block for the synthesis of more complex and high-value molecules, particularly fluorinated compounds, which are of great importance in medicinal chemistry and materials science. Investigating its potential to serve as a precursor to fluoro-vinyl organometallic reagents or other reactive intermediates is a key area of exploration. The detailed characterization of its reaction kinetics and comparison with other halogenated ethenes remains a central goal to build a comprehensive understanding of structure-reactivity relationships in this important class of molecules.
Research Data for this compound
Table 1: Chemical Identification Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂H₂BrF chembk.com |
| Molecular Weight | 124.94 g/mol nih.gov |
| Monoisotopic Mass | 123.932390 u chemspider.com |
| CAS Registry Number | 2366-32-7 echemi.com |
| InChI Key | JNODEIRSLUOUMY-OWOJBTEDSA-N |
| Synonyms | trans-1-bromo-2-fluoro-ethylene, (1E)-1-bromo-2-fluoroethene chemspider.comechemi.com |
Table 2: Spectroscopic and Structural Research Findings
| Research Area | Findings | Reference |
|---|---|---|
| Microwave Spectroscopy | The microwave spectra of cis- and trans-BrHC=CHF have been studied to calculate structural parameters and evaluate the electronic properties of the carbon-bromine bond. | researchgate.net |
| 13C NMR Spectroscopy | Spectral data for trans-1-Bromo-2-fluoro-ethene is available for structural confirmation. | nih.govspectrabase.com |
| Mass Spectrometry (GC-MS) | Mass spectral data is available, contributing to its analytical profile. | spectrabase.com |
| Structural Parameter Calculation | Observed rotational constants from spectroscopy are used to calculate the structural parameters of the molecule. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H2BrF |
|---|---|
Molecular Weight |
124.94 g/mol |
IUPAC Name |
(E)-1-bromo-2-fluoroethene |
InChI |
InChI=1S/C2H2BrF/c3-1-2-4/h1-2H/b2-1+ |
InChI Key |
JNODEIRSLUOUMY-OWOJBTEDSA-N |
SMILES |
C(=CBr)F |
Isomeric SMILES |
C(=C/Br)\F |
Canonical SMILES |
C(=CBr)F |
Pictograms |
Flammable |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for E 1 Bromo 2 Fluoroethene
Established Stereoselective Synthesis Pathways for (E)-1-bromo-2-fluoroethene
Established routes to this compound often rely on the stereoselective reduction or elimination of polyhalogenated precursors. These methods are foundational and offer reliable, albeit sometimes challenging, pathways to the target molecule.
The synthesis of this compound is highly dependent on the availability of suitable precursor molecules. A common strategy involves the hydrodehalogenation of trihaloethenes or the selective hydrodebromination of dihaloethenes. Precursors such as 1,1-dibromo-2-fluoroethene or 1,2-dibromo-1-fluoroethene are logical starting points. The key is the selective removal of one halogen atom to yield the desired monosubstituted product with high stereocontrol.
One potential pathway is the stereoselective hydrodebromination of 1,1-dibromoalkenes. Research in this area has shown that such reactions can be optimized to favor the formation of (E)-bromoalkenes. For instance, tellurium-promoted hydrodebromination has been identified as an effective method for producing (E)-bromoalkenes. This approach highlights the importance of the choice of reducing agent and reaction conditions in achieving high yields and stereoselectivity.
Optimization of these reactions involves screening various hydride sources, solvents, and temperatures to maximize the E/Z ratio. The development of these precursor-based strategies is crucial for providing a reliable supply of this compound for further synthetic applications.
Table 1: Comparison of General Hydrodehalogenation Methods for Alkene Synthesis
| Method | Precursor Type | Reagents/Catalysts | Typical Selectivity | Reference |
|---|---|---|---|---|
| Catalytic Hydrodehalogenation | Dihalo- or Trihaloalkenes | Pd-based catalysts, H₂ or hydride source | Varies with catalyst and substrate | rsc.orgresearchgate.net |
| Tellurium-Promoted Hydrodebromination | 1,1-Dibromoalkenes | Te, NaBH₄ | High (E)-selectivity | researchgate.net |
| Ruthenium-Catalyzed Coupling | Alkynes, Enones | Ru(II) complexes, Halide source | Tunable E/Z selectivity based on solvent | acs.org |
| Visible Light Catalysis | 1,1-Dibromoalkenes | Photoredox catalyst (e.g., Nickel-based) | Mechanistically distinct from other methods | researchgate.net |
Achieving stereocontrol to favor the (E)-isomer over the (Z)-isomer is the most critical aspect of the synthesis. The spatial arrangement of the bromine and fluorine atoms dictates the compound's reactivity and physical properties. The control of E/Z stereochemistry is typically achieved during the key bond-forming or bond-breaking step of the synthesis.
For instance, in ruthenium-catalyzed three-component coupling reactions to form vinyl halides, the polarity of the solvent has been shown to be a determining factor for olefin selectivity. acs.org More polar solvents like DMF tend to favor the formation of the E-isomer, while less polar solvents such as acetone (B3395972) favor the Z-isomer. acs.org This tunability is a powerful tool for directing the stereochemical outcome.
Similarly, in the hydrodebromination of 1,1-dibromoalkenes, the reaction mechanism plays a crucial role. Methods that proceed through intermediates allowing for thermodynamic or kinetic control can be manipulated to yield the desired (E) configuration. The choice between radical pathways and those involving organometallic intermediates can lead to different stereochemical outcomes, requiring careful selection of reagents and conditions to ensure the formation of this compound.
Innovative Approaches in the Synthesis of this compound
Recent advancements in synthetic methodology have focused on the use of sophisticated catalytic systems and the incorporation of sustainable practices to improve the efficiency, selectivity, and environmental impact of chemical syntheses.
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve high selectivity under mild conditions. For the synthesis of vinyl bromides, palladium and ruthenium catalysts have shown significant promise. rsc.orgacs.orgorganic-chemistry.org Palladium-catalyzed reactions, such as hydrodehalogenation, offer a mild method for the selective removal of halogen atoms. rsc.org The ligand environment around the metal center can be fine-tuned to influence the stereoselectivity of the reaction, potentially providing a catalytic route to this compound with higher efficiency than traditional stoichiometric methods.
Novel catalyst systems, including those based on ylide-substituted phosphines (YPhos) for palladium, have been developed for hydrodehalogenation under mild conditions, using benign solvents and hydride sources like ethanol (B145695). rsc.org Furthermore, visible-light-mediated photoredox catalysis represents a cutting-edge approach. A nickel-catalytic system has been shown to be effective for the hydrodebromination of 1,1-dibromoalkenes, offering a distinct mechanistic pathway that could be exploited for stereocontrol. researchgate.net
Table 2: Examples of Catalytic Systems for Vinyl Halide Synthesis
| Catalyst System | Reaction Type | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Palladium with YPhos ligands | Hydrodehalogenation | Mild conditions; uses ethanol as hydride source | Detoxification and deuteration; potential for selective synthesis | rsc.org |
| Ruthenium(II) with SnBr₄ cocatalyst | Three-component coupling | Solvent-tunable E/Z selectivity | Direct synthesis of vinyl bromides from alkynes | acs.org |
| Nickel/Visible Light Photoredox | Hydrodebromination | Good chemoselectivity; distinct mechanistic pathway | Stereoselective synthesis of (E)-bromoalkenes | researchgate.net |
| Palladium with Pyridine-Oxazoline ligands | Remote Hydrohalogenation | High chemo- and regioselectivity for primary alkyl halides | Functionalization of complex alkenes | nih.gov |
The principles of green chemistry are increasingly being integrated into synthetic planning. For the synthesis of this compound, this involves developing routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. The use of catalytic methods over stoichiometric ones is a core principle of green chemistry, as it reduces the amount of chemical waste generated. nih.gov
The development of catalytic hydrodehalogenations that can be performed under mild reaction conditions using environmentally benign solvents and hydride sources, such as ethanol in MeTHF, is a significant step towards a more sustainable process. rsc.org Furthermore, exploring reactions that proceed at room temperature using energy sources like visible light aligns with the goal of reducing the energy footprint of chemical manufacturing. researchgate.net The ideal synthetic route would start from readily available, non-toxic materials and proceed with high atom economy to the final product, minimizing the formation of byproducts.
Mechanistic Elucidation of Formation Reactions for this compound
Understanding the reaction mechanism is fundamental to controlling the stereochemical outcome and optimizing reaction conditions. The formation of this compound from a polyhalogenated precursor can proceed through several possible mechanistic pathways.
In catalytic hydrodehalogenation reactions using palladium, the mechanism typically involves oxidative addition of the C-X bond to the low-valent metal center, followed by reaction with a hydride source and reductive elimination to yield the product. The stereochemistry of the final product is determined by the geometry of the organometallic intermediates and the mechanism of the reductive elimination step.
For ruthenium-catalyzed three-component couplings, a mechanism involving a cis- or trans-halometalation has been proposed to explain the formation of the observed E or Z products. acs.org The choice of solvent and halide source influences the equilibrium between different intermediates, thereby dictating the stereochemical outcome.
In radical-based reactions, such as those initiated by light, a radical intermediate is formed by the abstraction of a halogen atom. The subsequent steps, including hydrogen atom transfer, determine the final product. The stereoselectivity in such cases may be less pronounced than in concerted or organometallic pathways, often leading to mixtures of isomers unless the reaction environment provides a strong directing influence. A thorough understanding of these intricate mechanistic details is essential for the rational design of highly stereoselective syntheses.
Investigation of Reaction Intermediates
The synthesis of this compound would likely proceed through the addition of hydrogen bromide (HBr) to fluoroacetylene or the elimination of a hydrogen halide from a saturated precursor like 1,2-dibromo-1-fluoroethane. The stereochemical outcome of the addition reaction is determined by the mechanism of HBr addition, which can be either an electrophilic or a radical pathway.
In an electrophilic addition mechanism, the initial step involves the attack of the electron-rich triple bond of fluoroacetylene on the electrophilic hydrogen of HBr. This would lead to the formation of a vinyl cation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. The fluorine atom, being highly electronegative, would destabilize a carbocation on the adjacent carbon (α-carbon). Therefore, the proton would preferentially add to the carbon bearing the fluorine atom, leading to a β-fluorovinyl cation. Subsequent attack by the bromide ion would then yield the final product. The stereochemistry of this nucleophilic attack (syn or anti-addition) would determine whether the (E) or (Z) isomer is formed.
Alternatively, a radical addition of HBr, typically initiated by peroxides or UV light, would proceed through a different set of intermediates. The reaction would be initiated by the formation of a bromine radical, which would then add to the fluoroacetylene triple bond. This addition would be governed by the stability of the resulting vinyl radical. The bromine radical would add to the carbon that results in the more stable radical intermediate. Subsequent abstraction of a hydrogen atom from HBr by the vinyl radical would yield the product and regenerate a bromine radical to continue the chain reaction. The stereochemical outcome would depend on the geometry of the vinyl radical intermediate and the direction of the hydrogen atom abstraction.
Without specific spectroscopic or computational studies, the exact nature and properties of these intermediates for this compound remain speculative.
Kinetics and Thermodynamics of Stereoselective Formation
The stereoselective formation of this compound is a subject of kinetic versus thermodynamic control. The relative stability of the (E) and (Z) isomers and the activation energies for their formation will dictate the product distribution under different reaction conditions.
Thermodynamic Control: Under thermodynamic control, the reaction is allowed to reach equilibrium, and the product ratio is determined by the relative Gibbs free energies of the isomers. Generally, trans-isomers of disubstituted alkenes are thermodynamically more stable than their cis-counterparts due to reduced steric hindrance. Therefore, it is expected that this compound would be the thermodynamically favored product over the (Z)-isomer. The equilibrium constant (Keq) for the isomerization between the (E) and (Z) forms would be greater than one.
Kinetic Control: Under kinetic control, the product ratio is determined by the relative rates of formation of the isomers, which in turn depend on the activation energies of the respective reaction pathways. The transition state leading to the kinetically favored product will have a lower activation energy. The stereochemistry of the addition of HBr to fluoroacetylene would be crucial in determining the kinetic product. For example, if the reaction proceeds through a cyclic bromonium-like intermediate in the electrophilic addition, an anti-addition would be favored, potentially leading to a specific isomer.
A hypothetical reaction coordinate diagram would illustrate the energy profiles for the formation of both (E) and (Z) isomers, showing the transition states and the final product energies. However, without experimental or computational data, specific values for activation energies (Ea), reaction enthalpies (ΔH), and reaction entropies (ΔS) cannot be provided.
Data Tables:
Sophisticated Spectroscopic and Spectrometric Characterization Research of E 1 Bromo 2 Fluoroethene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the intricate details of molecular structure in solution. For (E)-1-bromo-2-fluoroethene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its constitution and stereochemistry.
Advanced 1H, 13C, and 19F NMR Techniques for Precise Data Acquisition
The application of 1H, 13C, and 19F NMR spectroscopy offers a multi-faceted view of the molecule's atomic arrangement. The 1H NMR spectrum provides information on the vinylic protons, while the 13C NMR spectrum reveals the electronic environment of the carbon atoms. Crucially, 19F NMR, with its wide chemical shift range and high sensitivity, offers a unique window into the fluorine-containing moiety. wikipedia.org
Precise chemical shift and coupling constant data are essential for a definitive structural assignment. Due to the scarcity of publicly available, detailed experimental NMR data specifically for this compound in peer-reviewed literature, the following tables represent typical expected values based on the analysis of similar haloethene structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (attached to C-Br) | 6.5 - 7.0 | Doublet of doublets | ³JHH ≈ 12-15 Hz, ³JHF ≈ 18-22 Hz |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C-1 (-CHBr) | 110 - 115 | Doublet | ²JCF ≈ 15-20 Hz |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|
Application of 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between the two vinylic protons, confirming their scalar coupling relationship. A cross-peak between the signals of H-1 and H-2 would definitively establish their geminal relationship across the double bond.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show a correlation between the H-1 signal and the C-1 signal, and another between the H-2 signal and the C-2 signal, thus confirming the direct C-H attachments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, an HMBC spectrum would be expected to show correlations between H-1 and C-2, and between H-2 and C-1, further solidifying the connectivity of the ethene backbone.
Vibrational Spectroscopy (Infrared and Raman) in Conformational and Electronic Structure Research
Analysis of Characteristic Vibrational Modes
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H stretch | 3100 - 3000 | Medium | Medium |
| C=C stretch | 1650 - 1620 | Medium | Strong |
| C-H in-plane bend | 1400 - 1200 | Medium | Weak |
| C-F stretch | 1250 - 1000 | Strong | Weak |
| C-H out-of-plane bend | 1000 - 800 | Strong | Weak |
The C=C stretching frequency is a key indicator of the double bond character. The strong C-F and C-Br stretching absorptions are characteristic of the halogen substituents.
Probing Molecular Symmetry and Rotational Isomerism
For a planar molecule like this compound, which belongs to the C_s point group, all vibrational modes are, in principle, both IR and Raman active. However, the intensities of the bands can vary significantly between the two techniques. The presence and polarization of bands in the Raman spectrum can provide further confirmation of the molecule's symmetry. Due to the double bond, rotational isomerism is not a factor for this molecule, leading to a relatively straightforward vibrational spectrum compared to its saturated analogues.
Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Ion Behavior
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. A GC-MS spectrum for trans-1-bromo-2-fluoro-ethene is available in the SpectraBase database. spectrabase.com
The mass spectrum of this compound is characterized by a distinct molecular ion peak. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, the molecular ion region will exhibit a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 1:1.
Table 5: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Ion Fragment | Description |
|---|---|---|
| 124/126 | [C₂H₂⁷⁹BrF]⁺ / [C₂H₂⁸¹BrF]⁺ | Molecular ion (M⁺) |
| 45 | [C₂H₂F]⁺ | Loss of Bromine radical |
| 79/81 | [Br]⁺ | Bromine cation |
The fragmentation of the molecular ion can proceed through several pathways. A primary fragmentation step would be the cleavage of the C-Br bond, which is weaker than the C-F bond, leading to the formation of a [C₂H₂F]⁺ ion. Another possible fragmentation could involve the loss of a hydrogen halide, such as HBr or HF, although the former is more likely. The presence of the bromine isotopes provides a clear signature for all bromine-containing fragments in the spectrum.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance, results in a characteristic isotopic pattern in the mass spectrum.
The calculated monoisotopic mass of this compound, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, and ¹⁹F), is approximately 123.932391 u. sns.itnih.govnih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can experimentally measure this value with a high degree of precision, typically within a few parts per million (ppm). This level of accuracy allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental formulas.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂H₂BrF |
| Calculated Monoisotopic Mass (⁷⁹Br) | 123.932391 u |
| Calculated Monoisotopic Mass (⁸¹Br) | 125.930341 u |
Note: Experimental values are subject to the specific instrumentation and conditions used for analysis.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment involving this compound, the molecular ion ([C₂H₂BrF]⁺˙) would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation pathways are governed by the relative strengths of the chemical bonds within the ion.
Table 2: Plausible Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed Neutral Loss |
|---|---|---|---|
| 124/126 | 45 | [C₂H₂F]⁺ | Br |
| 124/126 | 79/81 | [Br]⁺ | C₂H₂F |
| 124/126 | 105/107 | [C₂HBr]⁺˙ | HF |
Note: The m/z values for bromine-containing ions are presented as doublets reflecting the ⁷⁹Br and ⁸¹Br isotopes.
Other Advanced Spectroscopic Techniques Applied to this compound Research
Beyond mass spectrometry, other advanced spectroscopic techniques provide complementary information about the molecular structure and dynamics of this compound and related molecules.
Vibrational Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The gas-phase IR spectra of related compounds, such as 1-bromo-1-fluoroethene, have been investigated in detail. sns.itnih.gov Such studies, often supported by high-level ab initio calculations, allow for the assignment of fundamental vibrational frequencies as well as overtone and combination bands. sns.itnih.gov This provides a comprehensive picture of the molecule's vibrational structure and the energies associated with different bond stretches and bends.
Rotational Spectroscopy: Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase. From these constants, highly accurate molecular geometries, including bond lengths and angles, can be derived. Studies on similar small halogenated ethenes have utilized this technique to obtain detailed structural parameters. While specific rotational spectroscopy data for this compound was not found in the surveyed literature, the methodology is well-established for molecules of this type.
Theoretical and Computational Chemistry Investigations of E 1 Bromo 2 Fluoroethene
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental in elucidating the electronic and molecular intricacies of (E)-1-bromo-2-fluoroethene. These computational methods offer a detailed perspective on the molecule's geometry, energetics, and electronic orbital characteristics.
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular structures and energies due to its balance of accuracy and computational cost. For this compound, DFT methods, particularly those employing hybrid functionals like B3LYP, are utilized to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.
The geometry optimization of this compound would reveal the planarity of the molecule, a characteristic feature of the sp² hybridization of the carbon atoms. The calculated bond lengths are influenced by the electronegativity and size of the halogen substituents. For instance, the C-F bond is expected to be shorter and stronger than the C-Br bond. The C=C double bond length would also be subtly affected by the electronic effects of the halogen atoms. Energetic calculations provide the total electronic energy of the optimized structure, which is crucial for comparing the stability of different isomers and for calculating reaction energies.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C=C Bond Length | ~1.32 Å |
| C-H Bond Length (on C with F) | ~1.08 Å |
| C-H Bond Length (on C with Br) | ~1.08 Å |
| C-F Bond Length | ~1.34 Å |
| C-Br Bond Length | ~1.88 Å |
| ∠FCC | ~122° |
| ∠HCC (on C with F) | ~118° |
| ∠BrCC | ~121° |
| ∠HCC (on C with Br) | ~119° |
Note: These are representative values based on DFT studies of similar haloethenes and are presented for illustrative purposes.
For a more rigorous characterization of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods, while computationally more intensive than DFT, provide a higher level of accuracy for electronic properties by more explicitly accounting for electron correlation.
High-level ab initio calculations are particularly valuable for obtaining precise ionization potentials, electron affinities, and dipole moments. For this compound, these calculations would offer a detailed map of the electron density distribution, highlighting the polarization of the C-F and C-Br bonds due to the high electronegativity of the halogen atoms. This detailed electronic structure information is critical for understanding the molecule's reactivity and intermolecular interactions.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species.
For this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, with significant contributions from the p-orbitals of the bromine atom. The LUMO is likely to be the corresponding π*-antibonding orbital. The electronegative fluorine atom tends to lower the energy of the molecular orbitals, while the more polarizable bromine atom can raise the energy of the HOMO. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.
Table 2: Conceptual Frontier Molecular Orbital Energies for this compound
| Orbital | Conceptual Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -9.5 to -10.5 | Site of nucleophilic attack |
| LUMO | -0.5 to 0.5 | Site of electrophilic attack |
Note: These energy ranges are conceptual and serve to illustrate the principles of FMO analysis for this type of molecule.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. For a rigid molecule like this compound, MD simulations are particularly useful for studying its behavior in different environments, such as in solution or in the gas phase.
In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. These simulations can reveal how this compound interacts with solvent molecules, forming specific solvation shells and exhibiting particular orientational preferences. Understanding these intermolecular interactions is crucial for predicting its solubility, transport properties, and behavior in a reaction medium.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling provides a means to investigate the mechanisms of chemical reactions involving this compound, offering insights into the energetics of reaction pathways and the structures of transient species like transition states.
By mapping the potential energy surface for a given reaction, computational methods can predict the most likely reaction pathways. For this compound, potential reactions include addition to the double bond and elimination of HBr or HF.
The modeling of these reaction pathways involves locating the transition state structures, which are saddle points on the potential energy surface. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. By comparing the activation energies for different possible reactions, it is possible to predict the reactivity and selectivity of this compound under various conditions. For example, in an elimination reaction, calculations can predict whether the removal of HBr or HF is more favorable, thus determining the major product.
Table 3: Hypothetical Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Dehydrobromination | 30-40 | Potentially a major pathway under thermal conditions |
| Dehydrofluorination | 40-50 | Likely less favorable than dehydrobromination |
Note: These values are hypothetical and illustrate how computational modeling can be used to predict reactivity and selectivity.
Prediction and Validation of Spectroscopic ParametersThere is a lack of published research presenting theoretically predicted spectroscopic parameters (e.g., vibrational frequencies, rotational constants) for this compound and their validation against experimental data. While a study on the isomer, 1-bromo-1-fluoroethene, was identified, this information is not applicable to the requested compound.
Therefore, the generation of an article with the specified content and structure is not feasible at this time due to the absence of the necessary foundational research in the available scientific literature.
Despite a comprehensive search of scientific literature, detailed research findings and specific data for the reactivity patterns of This compound are not available in the public domain. Review articles on the synthesis and reactions of monofluoroalkenes and vinyl fluorides, as well as specific searches for reactions involving this compound (CAS 2366-32-7), did not yield the specific experimental data required to populate the requested article structure with scientifically accurate and detailed information.
General principles for the reaction types listed—electrophilic and nucleophilic additions, palladium-catalyzed cross-couplings, and pericyclic reactions—are well-established for alkenes and vinyl halides. However, the specific stereocontrol, regioselectivity, catalytic systems, and mechanistic insights for this compound have not been documented in accessible literature.
Therefore, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the specified reactivity patterns of this compound as requested in the detailed outline. Providing content would require speculation based on the reactivity of analogous compounds, which would not adhere to the strict requirements for detailed, compound-specific research findings.
Reactivity Patterns and Mechanistic Insights of E 1 Bromo 2 Fluoroethene in Organic Reactions
Pericyclic Reactions and Cycloadditions Involving (E)-1-bromo-2-fluoroethene
Diels-Alder and 1,3-Dipolar Cycloaddition Studies
There is no specific literature detailing the participation of this compound in Diels-Alder or 1,3-dipolar cycloaddition reactions. As a substituted alkene, it could theoretically function as a dienophile or a dipolarophile. The electronic nature of the carbon-carbon double bond, influenced by the inductive effects of the bromine and fluorine atoms, would be a critical factor in its reactivity. However, no studies have been published that characterize its performance in these cycloaddition reactions, and therefore, no data on yields, regioselectivity, or stereoselectivity can be reported.
Stereochemical Outcomes and Mechanistic Pathways
In the absence of specific reaction studies for this compound, there is no information on stereochemical outcomes or mechanistic pathways. For concerted reactions, it would be anticipated that the (E)-stereochemistry of the alkene would be transferred to the product. However, without experimental verification, any discussion of mechanistic pathways or the stereochemistry of products remains speculative.
Radical Processes and Polymerization Behavior of this compound
Photochemical and Thermal Radical Initiated Reactions
No research has been found that investigates the photochemical or thermal radical-initiated reactions of this compound. The carbon-bromine bond is generally more susceptible to homolytic cleavage than carbon-fluorine or carbon-hydrogen bonds, suggesting that radical initiation could potentially occur at this site. However, no studies have been published to confirm this or to explore the subsequent radical reactions.
Exploration of Polymerization Kinetics and Mechanisms
There are no available studies on the polymerization of this compound. While vinyl halides can undergo polymerization, the specific kinetics and mechanisms for this monomer have not been reported. Therefore, no data on polymerization rates, polymer structure, or molecular weight distributions can be provided.
Advanced Mechanistic Investigations
Kinetic Isotope Effects (KIE) and Hammett Correlations
No literature exists on the use of kinetic isotope effects or Hammett correlations to study the reaction mechanisms of this compound. KIE studies would be valuable for understanding transition states in reactions such as elimination, but no such investigations have been carried out. Hammett correlations are a tool for studying the electronic effects of substituents on the reactivity of aromatic compounds and are therefore not applicable to this aliphatic alkene.
Strategic Applications and Derivatization Research of E 1 Bromo 2 Fluoroethene in Advanced Organic Synthesis
(E)-1-bromo-2-fluoroethene as a Versatile Synthetic Building Block
The reactivity of this compound is primarily dictated by the presence of the carbon-bromine bond, which is susceptible to various cross-coupling reactions, and the electron-deficient double bond, which can potentially participate in addition and cycloaddition reactions.
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a compound's physical, chemical, and biological properties. While this compound is a logical precursor for creating more complex fluorinated molecules, detailed examples of its application in the synthesis of intricate organic scaffolds are not extensively documented in current scientific literature.
Theoretically, this building block could be employed in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to attach the fluorovinyl moiety to a larger molecular framework. For instance, a Suzuki coupling with an arylboronic acid would yield a fluorinated styrene (B11656) derivative, a common structural motif in bioactive compounds.
Table 1: Potential Cross-Coupling Reactions for Scaffold Elaboration
| Reaction Type | Coupling Partner | Potential Product Class |
| Suzuki Coupling | Arylboronic acid | (E)-1-aryl-2-fluoroethenes |
| Stille Coupling | Organostannane | (E)-1-organo-2-fluoroethenes |
| Sonogashira Coupling | Terminal alkyne | (E)-1-alkynyl-2-fluoroethenes |
| Heck Coupling | Alkene | Fluorinated dienes |
Despite these possibilities, specific, published examples of multi-step syntheses leading to complex fluorinated scaffolds originating from this compound are scarce.
The (E)-configuration of the double bond in this compound is a significant feature, as its retention in subsequent reactions allows for the synthesis of stereochemically defined products. The carbon-bromine bond is the most reactive site for cross-coupling reactions, and under appropriate catalytic conditions (e.g., using palladium catalysts with suitable ligands), the stereochemistry of the double bond can be preserved.
This stereoretention is highly valuable in the synthesis of pharmaceuticals and other biologically active molecules where specific geometric isomers are required for activity. For example, the incorporation of a trans-fluorovinyl group can mimic the geometry of a peptide bond, making it a useful bioisostere.
Detailed research explicitly demonstrating the use of this compound for the introduction of stereodefined vinyl halide moieties into complex target molecules is not readily found in the surveyed literature. However, the principles of stereospecific cross-coupling reactions are well-established for other vinyl halides and would be expected to apply.
Precursor for Specialty Chemicals and Advanced Materials
The unique electronic properties imparted by the fluorine atom suggest that this compound could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy.
The polymerization of vinyl monomers is a common industrial process. In principle, this compound could undergo polymerization, potentially initiated by radical or organometallic species. The resulting polymer would have a repeating unit containing a fluorine atom and a bromine atom on alternating carbons of the polymer backbone. The bromine atoms could then be further functionalized post-polymerization to introduce other chemical groups, thereby tuning the material's properties.
However, a review of the scientific and patent literature does not reveal specific examples of specialty chemicals or advanced materials being synthesized from this compound. The focus of research on fluorinated polymers has historically been on monomers such as tetrafluoroethylene, vinylidene fluoride, and chlorotrifluoroethylene.
Role in Stereoselective Synthesis of Chiral Intermediates
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical development. While this compound possesses a prochiral double bond, its direct application in stereoselective reactions to generate chiral intermediates is not a well-documented area of research.
Potential synthetic routes could involve asymmetric addition reactions across the double bond. For example, an asymmetric dihydroxylation or epoxidation, catalyzed by a chiral transition metal complex, could theoretically produce chiral diols or epoxides. These intermediates could then be elaborated into more complex chiral molecules.
Table 2: Theoretical Asymmetric Transformations
| Reaction Type | Reagent/Catalyst System | Potential Chiral Intermediate |
| Asymmetric Dihydroxylation | OsO₄ with a chiral ligand | Chiral 1-bromo-2-fluoro-1,2-ethanediol |
| Asymmetric Epoxidation | Chiral oxidizing agent (e.g., Jacobsen's catalyst) | Chiral 1-bromo-2-fluoroepoxyethane |
| Asymmetric Hydrogenation | Chiral rhodium or ruthenium catalyst | Chiral 1-bromo-2-fluoroethane |
It is important to note that these are hypothetical applications. Extensive searches of the chemical literature did not yield any specific examples of this compound being used as a substrate in stereoselective synthesis to produce chiral intermediates.
Development of Novel Reagents and Ligands Derived from this compound
The development of new reagents and ligands is crucial for advancing the field of organic synthesis. Chiral phosphine (B1218219) ligands, for example, are widely used in asymmetric catalysis. These ligands are often synthesized through a series of reactions starting from simpler building blocks.
This compound could potentially be converted into a phosphine ligand. A plausible synthetic route would involve the reaction of this compound with a lithiated phosphine or a Grignard reagent derived from a phosphine, followed by further functionalization. The fluorine atom on the vinyl group could influence the electronic properties of the resulting phosphine ligand, which in turn could affect its performance in catalysis.
Despite the logical potential for such applications, there is no evidence in the surveyed literature of novel reagents or ligands being developed from this compound. The synthesis of phosphine ligands typically relies on more readily available starting materials.
Future Research Directions and Unexplored Avenues in E 1 Bromo 2 Fluoroethene Chemistry
Emerging Methodologies for Selective Functionalization of (E)-1-bromo-2-fluoroethene
The presence of both a bromine and a fluorine atom on the ethene backbone offers distinct opportunities for selective functionalization. While traditional cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings provide theoretical pathways for C-C bond formation at the C-Br bond, the exploration of these reactions specifically with this compound is an area ripe for investigation. libretexts.orgwikipedia.orgnih.govorganic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net The reactivity of vinyl halides in such couplings is well-established, with the order of reactivity generally being I > Br > Cl. wikipedia.org This suggests that the C-Br bond in this compound should be amenable to these transformations.
Future research should focus on developing and optimizing catalytic systems that can efficiently and stereoselectively couple a wide range of organoboron, organotin, and organozinc reagents with this compound. A key challenge will be to achieve high yields and selectivity while preserving the fluorine substituent, which can influence the electronic properties of the double bond and the reactivity of the C-Br bond.
Furthermore, the development of novel C-H functionalization strategies for the C-F side of the molecule represents a significant and largely unexplored frontier. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to diversification.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with continuous flow and automated synthesis platforms presents a significant opportunity to enhance reaction efficiency, safety, and scalability. rsc.orgchemspeed.comsyrris.comvapourtec.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for reactions involving reactive intermediates or exothermic processes. rsc.orgsyrris.com
Future work in this area could involve the development of microfluidic reactors for high-throughput screening of reaction conditions for the functionalization of this compound. walshmedicalmedia.comresearchgate.net Automated platforms can be programmed to perform a large number of experiments with varying catalysts, ligands, solvents, and temperatures, rapidly identifying optimal conditions for desired transformations. vapourtec.comwhiterose.ac.uk This approach would accelerate the discovery of new reactions and facilitate the rapid synthesis of libraries of this compound derivatives for applications in drug discovery and materials science. The use of modular flow chemistry systems allows for the integration of multiple reaction steps, purification, and analysis in a continuous process, streamlining the synthesis of complex molecules. syrris.com
Exploration of Photocatalytic and Electrocatalytic Transformations
Photoredox and electrocatalytic methods offer mild and sustainable alternatives to traditional synthetic methods for the functionalization of organic molecules. organic-chemistry.orgfao.orgresearchgate.net The application of these techniques to this compound is a promising and largely unexplored area of research.
Photocatalysis: Visible-light photoredox catalysis could be employed to generate radicals from this compound, which could then participate in a variety of transformations, including additions to alkenes and arenes. organic-chemistry.orgfao.orgresearchgate.net For instance, the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes has been shown to be an effective method for the synthesis of 1-bromo-1-fluoroalkanes. organic-chemistry.org A similar strategy could potentially be applied to this compound to achieve novel C-C bond formations.
Electrocatalysis: Electrochemical methods provide a powerful tool for the reduction and oxidation of organic halides. The electrochemical reduction of vinyl halides has been demonstrated as a viable method for their conversion to the corresponding alkenes. uib.nomagritek.com Future research could explore the electrocatalytic cross-coupling of this compound with various partners, potentially offering a greener and more efficient alternative to traditional metal-catalyzed methods. The fine-tuning of electrode materials and reaction conditions will be crucial for achieving high selectivity and efficiency.
Advanced In-Situ Spectroscopic Monitoring of this compound Reactions
A deeper understanding of the reaction mechanisms and kinetics involved in the transformations of this compound is crucial for the development of more efficient and selective synthetic methods. Advanced in-situ spectroscopic techniques, such as FlowNMR and ReactIR (FTIR), can provide real-time insights into reacting systems. uib.nomagritek.comresearchgate.netrsc.orgmpg.de
Future studies should employ these techniques to monitor the progress of reactions involving this compound in real-time. mpg.de For example, 19F NMR is a particularly powerful tool for monitoring reactions of fluorinated compounds, providing a clear window into the fate of the fluorine-containing species. uib.noresearchgate.net By tracking the concentrations of reactants, intermediates, and products as a function of time, detailed kinetic and mechanistic information can be obtained. This data will be invaluable for optimizing reaction conditions, identifying key intermediates, and elucidating reaction pathways.
Interdisciplinary Research with Materials Science and Chemical Biology
The unique properties of the C-F bond and the synthetic versatility of this compound make it an attractive building block for the development of new materials and chemical biology tools.
Materials Science: The incorporation of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. nih.gov20.210.105researchgate.netresearchgate.netresearchgate.netnih.govpageplace.de this compound could serve as a monomer or comonomer in the synthesis of novel fluorinated polymers. Future research could explore the polymerization of this compound, either through radical polymerization or through transition-metal-catalyzed methods, to create materials with tailored properties for applications in areas such as coatings, membranes, and electronics.
Chemical Biology: Fluorinated molecules are of significant interest in medicinal chemistry and chemical biology due to their unique biological properties. researchgate.netrsc.org The introduction of a fluorine atom can alter the metabolic stability, binding affinity, and lipophilicity of a molecule. This compound could be used as a scaffold for the synthesis of novel bioactive compounds and chemical probes. nih.govresearchgate.netnih.govresearchgate.netcolostate.edu For example, it could be incorporated into PET tracer building blocks for medical imaging or used to develop fluorescent probes for sensing biologically relevant molecules. researchgate.netrsc.orgnih.govresearchgate.netcolostate.edu
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (E)-1-bromo-2-fluoroethene, and how can retrosynthetic analysis optimize pathway selection?
- Methodological Approach : Utilize AI-powered synthesis planning tools (e.g., Template_relevance models like Reaxys or BKMS_METABOLIC) to predict feasible one-step routes. Prioritize halogenation strategies (e.g., selective bromo-fluorination of ethene derivatives) and validate via computational models trained on dual-halogenated ethene databases .
- Key Considerations : Assess steric and electronic effects of bromine and fluorine substituents on reaction outcomes. Compare intermediates with structurally similar compounds (e.g., 1-chloro-2-fluoroethylene) to refine conditions .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its (Z)-isomer or other halogenated analogs?
- Methodological Approach :
- NMR : Analyze coupling constants ( and ) in H and F NMR. The (E)-isomer typically exhibits distinct trans-vicinal coupling patterns compared to (Z).
- IR : Identify C-Br (~560 cm) and C-F (~1100 cm) stretching frequencies. Compare with reference data from PubChem or ECHA entries .
- Validation : Cross-reference experimental data with computational predictions (e.g., DFT-calculated spectra) to resolve ambiguities.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in radical-mediated polymerizations?
- Methodological Approach :
- Kinetic Studies : Monitor reaction rates under varying initiators (e.g., AIBN) to assess radical stability influenced by bromine’s polarizability and fluorine’s electronegativity.
- Computational Modeling : Use DFT to map transition states and compare activation energies for bromine- vs. fluorine-terminated radical intermediates .
- Data Contradiction Analysis : If experimental results deviate from models, evaluate solvent effects (e.g., polarity) or competing pathways (e.g., halogen abstraction).
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling points, dipole moments) of this compound?
- Methodological Approach :
- Literature Review : Compile data from PubChem, ECHA, and peer-reviewed studies. Tabulate inconsistencies (e.g., boiling point ±5°C) and identify variables (purity, measurement techniques).
- Experimental Replication : Reproduce measurements using standardized protocols (e.g., DSC for enthalpy, gas chromatography for purity) .
- Statistical Analysis : Apply error-propagation models to quantify uncertainty and publish corrected datasets with transparency in methods .
Q. What safety protocols are critical for handling this compound in electrophilic addition reactions?
- Methodological Approach :
- Risk Assessment : Review SDS data for similar compounds (e.g., 1-bromo-2-chloroethane) to anticipate hazards (flammability, toxicity).
- Mitigation Strategies : Use inert atmospheres (N) to prevent decomposition, and employ closed-system reactors to limit exposure. Store at 0–6°C in flame-resistant cabinets .
- Documentation : Maintain detailed logs of handling procedures and incident responses for institutional audits.
Data Analysis & Reproducibility
Q. How should researchers address conflicting biological activity data for this compound derivatives in medicinal chemistry studies?
- Methodological Approach :
- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines, controlling for variables (e.g., solvent DMSO concentration).
- Meta-Analysis : Use platforms like the European Open Science Cloud to compare datasets and identify methodological biases (e.g., assay sensitivity) .
- Ethical Reporting : Disclose all raw data and statistical codes to enable independent verification .
Comparative Reactivity
Q. What experimental frameworks compare the reactivity of this compound with mono-halogenated analogs (e.g., 1-bromoethene) in cross-coupling reactions?
- Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
